

8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 8-Hydroxy-7-methoxyflavone

Cat. No.: B191463

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Introduction

8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and structure of **8-Hydroxy-7-methoxyflavone**, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While extensive data exists for the flavonoid class as a whole, this document consolidates the specific known information for **8-Hydroxy-7-methoxyflavone**, supplemented with data from closely related analogs where specific experimental values are not readily available.

Chemical Structure and Properties

The chemical structure of **8-Hydroxy-7-methoxyflavone** consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group at position 2 of the chromen-4-one (benzopyran-4-one) ring system. The A-ring is substituted with a hydroxyl group at position 8 and a methoxy group at position 7.

Table 1: General and Physicochemical Properties of **8-Hydroxy-7-methoxyflavone**

Property	Value	Source
IUPAC Name	8-hydroxy-7-methoxy-2-phenylchromen-4-one	--INVALID-LINK--[1]
Molecular Formula	C ₁₆ H ₁₂ O ₄	--INVALID-LINK--[1]
Molecular Weight	268.26 g/mol	--INVALID-LINK--[1]
Melting Point	226-227 °C	--INVALID-LINK--
Solubility	Slightly soluble in Chloroform (heated, sonicated), DMSO (sonicated).	--INVALID-LINK--
pKa (Predicted)	8.00 ± 0.40	--INVALID-LINK--

Table 2: Spectroscopic Data for **8-Hydroxy-7-methoxyflavone** and Related Compounds

Spectroscopic Technique	Data	Source/Notes
UV-Vis Spectroscopy	λ_{max} values are typically observed in two regions for flavones: Band I (300–380 nm) and Band II (240–285 nm). For the closely related 7-hydroxy-4'-methoxyflavone, λ_{max} are observed at 263 nm and 325 nm.	--INVALID-LINK--[2], General flavonoid spectral data. --INVALID-LINK--[3]
Infrared (IR) Spectroscopy	Characteristic peaks expected for O-H stretching (around 3400-3200 cm^{-1}), C=O stretching (around 1650 cm^{-1}), aromatic C=C stretching (around 1600-1450 cm^{-1}), and C-O stretching (around 1250-1000 cm^{-1}).	General IR data for flavonoids.
^1H NMR Spectroscopy	Specific experimental data for 8-Hydroxy-7-methoxyflavone is not readily available. Data for the related 7-hydroxy-4'-methoxyflavone shows characteristic signals for the methoxy group (~3.85 ppm), and aromatic protons in the A and B rings.	--INVALID-LINK--[2]
^{13}C NMR Spectroscopy	Specific experimental data for 8-Hydroxy-7-methoxyflavone is not readily available. The spectrum of the related 7-hydroxy-4'-methoxyflavone shows a carbonyl signal around 176.33 ppm and a methoxy carbon signal around 79.17 ppm.	--INVALID-LINK--[2]

Mass Spectrometry (MS)

Exact Mass: 268.0736 g/mol .

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Experimental Protocols

Synthesis of 8-Hydroxy-7-methoxyflavone

A common and effective method for the synthesis of flavones is the Baker-Venkataraman rearrangement, followed by cyclization. The following is a representative protocol for the synthesis of **8-Hydroxy-7-methoxyflavone**.

Step 1: Acetylation of 2,3-dihydroxy-4-methoxyacetophenone

- Dissolve 2,3-dihydroxy-4-methoxyacetophenone in pyridine.
- Add acetic anhydride dropwise while cooling the mixture in an ice bath.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Pour the mixture into ice-cold water to precipitate the acetylated product.
- Filter, wash with water, and dry the product.

Step 2: Baker-Venkataraman Rearrangement

- Dissolve the acetylated product from Step 1 in pyridine.
- Add potassium hydroxide pellets and heat the mixture to 50-60 °C.
- Stir for 3-4 hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the diketone.
- Filter, wash with water, and dry the product.

Step 3: Cyclization to form **8-Hydroxy-7-methoxyflavone**

- Dissolve the diketone from Step 2 in glacial acetic acid.

- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4-6 hours.
- Cool the reaction mixture and pour it into ice-cold water to precipitate the flavone.
- Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure **8-Hydroxy-7-methoxyflavone**.

Determination of Physicochemical Properties

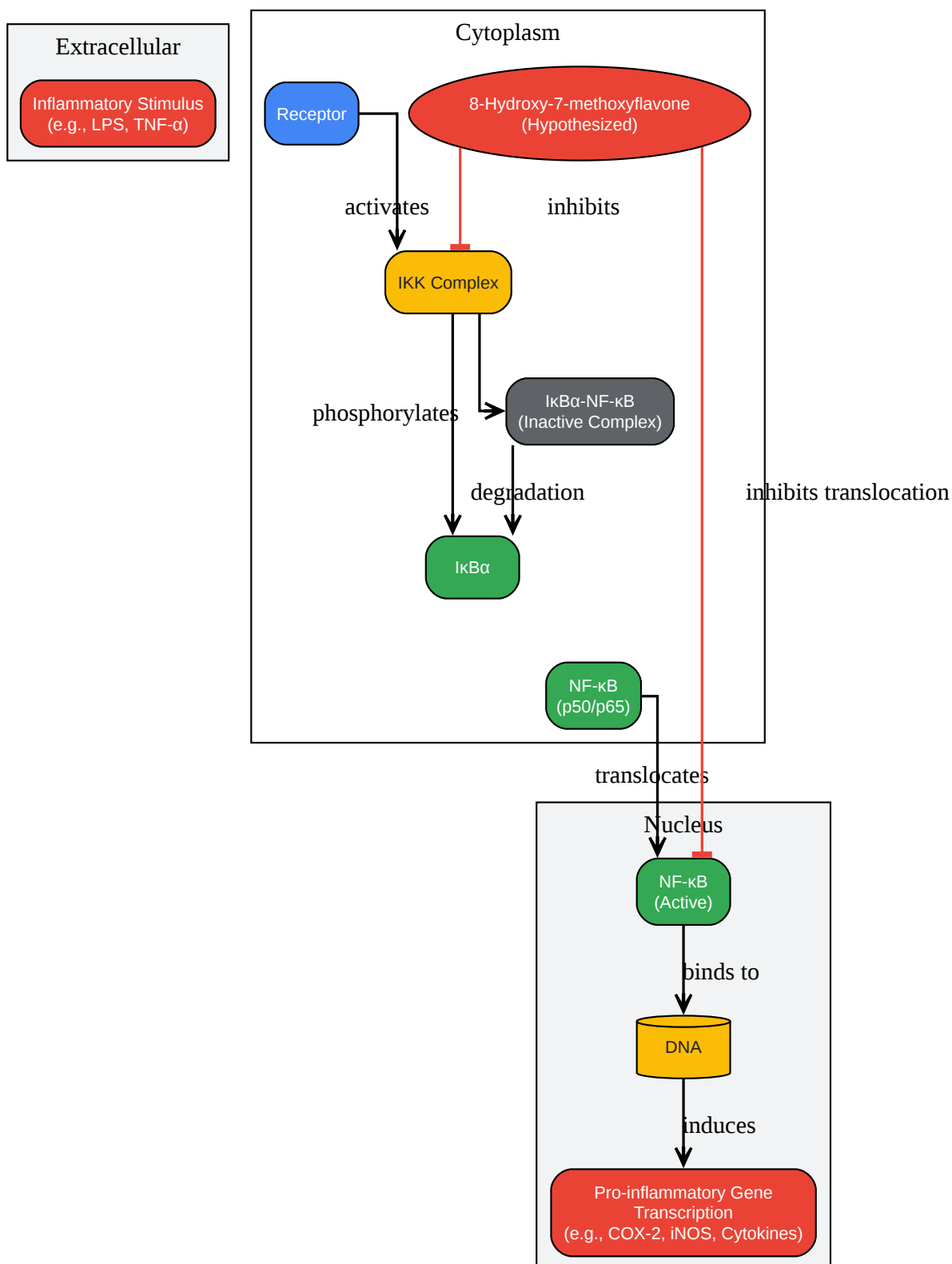
Standard laboratory procedures are employed for the determination of the physicochemical properties of flavonoids.

- **Melting Point:** Determined using a calibrated melting point apparatus.
- **Solubility:** Assessed by dissolving a known amount of the compound in various solvents at a specific temperature, often with the aid of sonication or heating.
- **UV-Vis Spectroscopy:** A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- **Mass Spectrometry:** The exact mass and fragmentation pattern are determined using a high-resolution mass spectrometer.

Biological Activity and Signaling Pathways

While specific signaling pathways for **8-Hydroxy-7-methoxyflavone** are not extensively documented, the biological activities of structurally similar flavonoids suggest potential mechanisms of action. For instance, many hydroxylated and methoxylated flavones exhibit antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of key signaling pathways.

A plausible mechanism of action for a hydroxy-methoxy flavone involves the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.



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Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **8-Hydroxy-7-methoxyflavone**.

This diagram illustrates how an inflammatory stimulus typically activates the IKK complex, leading to the degradation of I κ B α and the subsequent translocation of NF- κ B to the nucleus, where it promotes the transcription of pro-inflammatory genes. It is hypothesized that **8-Hydroxy-7-methoxyflavone** may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF- κ B. It is important to note that this is a generalized pathway for flavonoids and requires specific experimental validation for **8-Hydroxy-7-methoxyflavone**.

Conclusion

8-Hydroxy-7-methoxyflavone is a flavonoid with potential for further investigation in drug discovery and development. This guide has summarized its key chemical properties and structure based on available data. While some experimental values and specific biological mechanisms are yet to be fully elucidated for this particular molecule, the information provided, including data from closely related compounds, offers a solid foundation for future research. The detailed experimental protocols and the hypothesized signaling pathway serve as practical tools for scientists working with this and similar flavonoid compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its specific interactions with biological targets and signaling cascades.

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References

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